molecular formula C12H17ClO3S B1438177 4-Ethoxy-5-isopropyl-2-methylbenzenesulfonyl chloride CAS No. 1094231-26-1

4-Ethoxy-5-isopropyl-2-methylbenzenesulfonyl chloride

Cat. No.: B1438177
CAS No.: 1094231-26-1
M. Wt: 276.78 g/mol
InChI Key: VVEUVKIKDYYYTH-UHFFFAOYSA-N
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Description

4-Ethoxy-5-isopropyl-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C₁₂H₁₇ClO₃S and a molecular weight of 276.78 g/mol . This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5-isopropyl-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-ethoxy-5-isopropyl-2-methylbenzene. This reaction is carried out using chlorosulfonic acid (ClSO₃H) as the sulfonylating agent under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The process includes the careful addition of chlorosulfonic acid to the aromatic compound, followed by purification steps such as distillation or recrystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-isopropyl-2-methylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

4-Ethoxy-5-isopropyl-2-methylbenzenesulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-isopropyl-2-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce the sulfonyl group into other molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the ethoxy and isopropyl groups.

    4-Ethoxybenzenesulfonyl chloride: Similar but lacks the isopropyl and methyl groups.

    5-Isopropyl-2-methylbenzenesulfonyl chloride: Similar but lacks the ethoxy group.

Uniqueness

4-Ethoxy-5-isopropyl-2-methylbenzenesulfonyl chloride is unique due to the presence of the ethoxy, isopropyl, and methyl groups on the benzene ring. These substituents can influence the compound’s reactivity and its interactions in various chemical reactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

4-ethoxy-2-methyl-5-propan-2-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO3S/c1-5-16-11-6-9(4)12(17(13,14)15)7-10(11)8(2)3/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEUVKIKDYYYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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